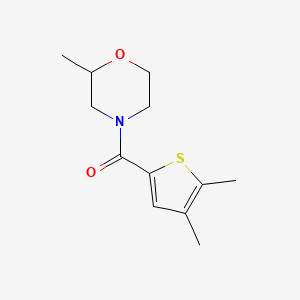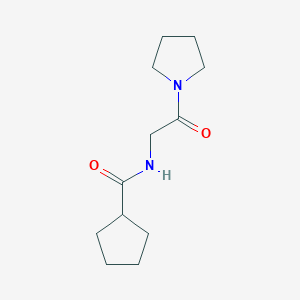
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone, also known as MMMP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MMMP is a morpholine-based compound that has shown promising results in various studies, especially in the field of cancer research.
作用机制
The mechanism of action of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the signaling pathways that regulate cell growth and division. This compound has also been shown to inhibit the activity of histone deacetylases, which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. This compound has also been shown to inhibit the proliferation of cancer cells, which is a process that leads to the growth of cancer cells. In addition, this compound has been shown to inhibit the formation of new blood vessels that supply nutrients to cancer cells, which is a process that is necessary for the growth and survival of cancer cells.
实验室实验的优点和局限性
One of the advantages of using (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
未来方向
There are several future directions that can be explored in the research of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes that it targets. This will help to optimize its therapeutic potential and identify potential side effects. Another direction is to explore its potential as a combination therapy with other anticancer drugs. This compound has been shown to have synergistic effects with other anticancer drugs, which makes it a promising candidate for combination therapy. Finally, future research can investigate the potential of this compound as a therapeutic agent for other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion
In conclusion, this compound is a chemical compound that has shown promising results in scientific research, especially in the field of cancer research. This compound has been shown to have anticancer properties and can inhibit the growth of cancer cells. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and proliferation. This compound has several biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of the formation of new blood vessels that supply nutrients to cancer cells. While there are limitations to using this compound in lab experiments, its potential as a therapeutic agent for cancer and other diseases makes it a promising candidate for further research.
合成方法
The synthesis of (2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone involves the reaction of 2-methyl-5-methylsulfanylphenylamine with morpholine-4-carboxaldehyde in the presence of a catalyst. The resulting product is this compound, which is a white crystalline powder. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
(2-Methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications. Several studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells and prevent the formation of new blood vessels that supply nutrients to cancer cells.
属性
IUPAC Name |
(2-methyl-5-methylsulfanylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c1-10-3-4-11(17-2)9-12(10)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQRXHHMAYVEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SC)C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-[(E)-3-(3-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7509024.png)


![N-[(4-fluoro-3-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B7509034.png)



![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7509081.png)

![1-[4-(Bicyclo[2.2.1]heptane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7509092.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B7509096.png)

